molecular formula C8H5N3O2 B12355611 2(1H)-Quinoxalinone, 3-(hydroxyamino)-

2(1H)-Quinoxalinone, 3-(hydroxyamino)-

Cat. No.: B12355611
M. Wt: 175.14 g/mol
InChI Key: YDCXIXRLXJBOEP-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-(hydroxyamino)- is a heterocyclic compound that belongs to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the hydroxyamino group at the 3-position of the quinoxalinone ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-(hydroxyamino)- can be achieved through various synthetic routes. One common method involves the reaction of quinoxalin-2(1H)-one with hydroxylamine under specific conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the hydroxyamino group.

Industrial Production Methods

Industrial production of 2(1H)-Quinoxalinone, 3-(hydroxyamino)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-(hydroxyamino)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoxalinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Quinoxaline derivatives, including 2(1H)-quinoxalinone, have shown promising anticancer properties. Research indicates that these compounds can inhibit key enzymes and pathways involved in cancer progression. For instance, studies have demonstrated that quinoxaline derivatives can target tubulin polymerization and topoisomerase II-DNA interactions, which are crucial for cancer cell proliferation and survival .

2. Antimicrobial Properties
Recent investigations have highlighted the antibacterial efficacy of quinoxaline derivatives against various pathogens. The synthesis of new Schiff bases incorporating quinoxalinone has been reported to enhance antibacterial activity, particularly against resistant strains of bacteria. The structure-activity relationship (SAR) analyses reveal that specific substitutions on the quinoxaline core significantly affect antimicrobial potency .

3. Neuroprotective Effects
The neuroprotective potential of quinoxaline derivatives has been explored, particularly in relation to drug-induced ototoxicity. A study identified quinoxaline-5-carboxylic acid as a leading candidate for protecting against aminoglycoside-induced hair cell loss in zebrafish models. This compound exhibited superior protective effects compared to traditional quinoxaline treatments .

Synthetic Methodologies

1. C-H Functionalization
The direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation has become a focal point in synthetic organic chemistry. This method allows for the efficient modification of quinoxaline derivatives to create compounds with enhanced biological activities. Recent advancements have reported various functionalization reactions, including arylation and alkylation, which significantly increase the yield and diversity of synthesized products .

2. Dyes and Pigments Synthesis
Compounds derived from 2-amino-3-hydroxyquinoxaline are also utilized as intermediates in the synthesis of dyes and pigments. The unique structural properties of these compounds enable their application in developing colorants with specific light absorption characteristics .

Case Studies

Study Objective Findings
Study on Quinoxaline Derivatives for Cancer TreatmentEvaluate anticancer propertiesIdentified significant inhibition of cancer cell growth through targeting topoisomerase II .
Neuroprotection Against OtotoxicityAssess protective effects on hair cellsQuinoxaline-5-carboxylic acid provided substantial protection against aminoglycoside-induced damage .
Antimicrobial Activity of Schiff BasesTest antibacterial efficacyNew derivatives showed enhanced activity against resistant bacterial strains .
C-H Functionalization TechniquesDevelop new synthetic pathwaysAchieved high yields in the functionalization of quinoxalin-2(1H)-ones, expanding their application scope .

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-(hydroxyamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound without the hydroxyamino group.

    3-Amino-2(1H)-quinoxalinone: Similar structure with an amino group instead of a hydroxyamino group.

    4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

2(1H)-Quinoxalinone, 3-(hydroxyamino)- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

3-nitroso-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCXIXRLXJBOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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